molecular formula C10H8BrN3OS B8558658 4-Amino-3-bromo-N-thiazol-2-yl-benzamide

4-Amino-3-bromo-N-thiazol-2-yl-benzamide

Cat. No.: B8558658
M. Wt: 298.16 g/mol
InChI Key: OIIXXCGFAYUJCB-UHFFFAOYSA-N
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Description

4-Amino-3-bromo-N-thiazol-2-yl-benzamide is a benzamide derivative featuring a thiazole ring substituted at the 2-position, a bromine atom at the 3-position, and an amino group at the 4-position of the benzene ring. Its molecular structure (C₁₀H₉BrN₄OS) combines aromatic and heterocyclic components, making it a candidate for pharmaceutical and materials science applications. The compound’s IUPAC name is 3-bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide, with synonyms including 3-bromo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide and RN 313376-18-0 .

Properties

Molecular Formula

C10H8BrN3OS

Molecular Weight

298.16 g/mol

IUPAC Name

4-amino-3-bromo-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C10H8BrN3OS/c11-7-5-6(1-2-8(7)12)9(15)14-10-13-3-4-16-10/h1-5H,12H2,(H,13,14,15)

InChI Key

OIIXXCGFAYUJCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=NC=CS2)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features and Bioactivities of Analogous Compounds

Compound Name Substituents Heterocycle Reported Bioactivities/Applications
This compound 3-Bromo, 4-amino Thiazole Not explicitly stated (structural focus)
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide 2,4-Dichloro Thiazole Anti-inflammatory, analgesic, antipyretic
N-(Benzo[d]thiazol-2-ylcarbamothioyl)benzamides Varied 2/4-substituents Benzothiazole GPCR ligands, enzyme inhibitors
4-Chloro-N-oxadiazol-2-yl-benzamide 4-Chloro Oxadiazole Part of bioactive thiadiazole/oxadiazole series

Key Observations:

Substituent Effects: The 3-bromo and 4-amino groups in the target compound contrast with 2,4-dichloro substituents in ’s analog. ’s benzothiazole derivatives incorporate carbamothioyl (–NHCSS–) groups, which may enhance metal-binding capacity or enzyme inhibition compared to simpler amides.

Heterocycle Variations: Thiazole vs. Thiazole vs. Oxadiazole: Oxadiazole () is a bioisostere for ester or amide groups, often improving metabolic stability. Thiazole rings, however, are more electron-rich, favoring interactions with cysteine residues or metal ions.

Biological Activity Trends :

  • Thiazole-containing benzamides (e.g., ) exhibit anti-inflammatory and analgesic properties, likely via cyclooxygenase (COX) inhibition or GPCR modulation.
  • Benzothiazole analogs () show broader bioactivity profiles, including kinase and protease inhibition, attributed to their larger aromatic surface area and substituent diversity.

Computational and Crystallographic Insights

  • Structural Refinement : SHELXL () is widely used for small-molecule crystallography, enabling precise determination of bond lengths and angles in analogs like 2,4-dichloro-N-thiazol-2-yl-benzamide . Such data could predict the target compound’s conformation and stability.
  • Electronic Properties: Tools like Multiwfn () analyze electron localization functions (ELF) and electrostatic potentials (ESP), which could differentiate the target compound’s reactivity from chloro- or oxadiazole-containing analogs.

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